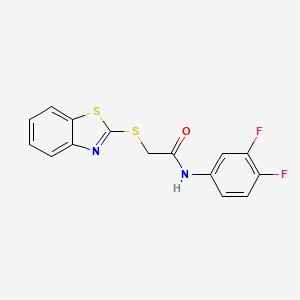![molecular formula C19H21N3O B5690974 6-methyl-2-({methyl[(3-methylpyridin-2-yl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5690974.png)
6-methyl-2-({methyl[(3-methylpyridin-2-yl)methyl]amino}methyl)quinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-({methyl[(3-methylpyridin-2-yl)methyl]amino}methyl)quinolin-4-ol, also known as MMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMQ belongs to the class of quinoline-based compounds and is known to possess unique biochemical and physiological properties.
Mechanism of Action
The mechanism of action of 6-methyl-2-({methyl[(3-methylpyridin-2-yl)methyl]amino}methyl)quinolin-4-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. This compound has also been shown to reduce oxidative stress and inflammation, two processes that are implicated in the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-methyl-2-({methyl[(3-methylpyridin-2-yl)methyl]amino}methyl)quinolin-4-ol is its potent antitumor activity, which makes it a promising candidate for cancer therapy. Additionally, this compound has been shown to possess a wide range of biological activities, making it a versatile tool for scientific research. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 6-methyl-2-({methyl[(3-methylpyridin-2-yl)methyl]amino}methyl)quinolin-4-ol. One area of research is the development of more efficient synthesis methods for this compound and its derivatives. Another area of research is the elucidation of the exact mechanism of action of this compound, which could lead to the development of more targeted therapies. Additionally, this compound could be studied for its potential use in combination with other drugs or therapies to enhance its effectiveness. Finally, this compound could be studied for its potential use in the treatment of other diseases, such as autoimmune disorders and cardiovascular diseases.
Synthesis Methods
The synthesis of 6-methyl-2-({methyl[(3-methylpyridin-2-yl)methyl]amino}methyl)quinolin-4-ol involves several steps, including the reaction between 2-amino-3-methylpyridine and 6-chloro-4-hydroxyquinoline, followed by the addition of N-methyl-N-[(methylamino)methyl]amine. The final product is obtained after purification and characterization using various spectroscopic techniques.
Scientific Research Applications
6-methyl-2-({methyl[(3-methylpyridin-2-yl)methyl]amino}methyl)quinolin-4-ol has been studied for its potential applications in a variety of scientific research fields, including cancer therapy, neurodegenerative diseases, and infectious diseases. This compound has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of Alzheimer's and Parkinson's diseases. This compound has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
properties
IUPAC Name |
6-methyl-2-[[methyl-[(3-methylpyridin-2-yl)methyl]amino]methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-13-6-7-17-16(9-13)19(23)10-15(21-17)11-22(3)12-18-14(2)5-4-8-20-18/h4-10H,11-12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOZBTYDMFCYAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)CN(C)CC3=C(C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-bromo-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5690907.png)
![ethyl 4-[(4-hydroxyphenyl)amino]-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5690912.png)
![N-cyclohexyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690919.png)

![(3S)-4-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethyl-2-piperazinone](/img/structure/B5690939.png)

![(3S*,4R*)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-N,N-dimethyl-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5690946.png)
![cis-3a-({4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5690958.png)
![10-methoxy-5-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5690966.png)
![{(3R*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5690968.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[2-(ethylthio)propanoyl]piperidine](/img/structure/B5690973.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5690983.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B5690990.png)